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molecular formula Na2S2O8<br>Na2O8S2 B104912 Sodium persulfate CAS No. 7775-27-1

Sodium persulfate

Cat. No. B104912
M. Wt: 238.11 g/mol
InChI Key: CHQMHPLRPQMAMX-UHFFFAOYSA-L
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Patent
US08227396B2

Procedure details

The concentration of sodium peroxydisulphate used in the experiments is 1500 ppm (6.3 mM), added as a solution of peroxydisulphate and sodium hydroxide (final concentration of 6.3 mM and 0.1 M, respectively).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O:5][O:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2].[Na+:11].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=[O:14].[OH-].[Na+]>>[S:1]([O:5][O:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2].[OH-:14].[Na+:11] |f:0.1.2,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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